![molecular formula C15H23N3S B13643133 Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl- CAS No. 620960-29-4](/img/structure/B13643133.png)
Thiourea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea: is an organic compound with a complex structure that includes a cyclohexyl ring, a dimethylamino group, and a phenylthiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea typically involves the reaction of a cyclohexylamine derivative with a phenyl isothiocyanate. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl ring or the thiourea group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Applications De Recherche Scientifique
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylurea: Similar structure but with a urea group instead of a thiourea group.
rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylcarbamate: Contains a carbamate group instead of a thiourea group.
Uniqueness
The uniqueness of rel-1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-phenylthiourea lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
620960-29-4 |
|---|---|
Formule moléculaire |
C15H23N3S |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-phenylthiourea |
InChI |
InChI=1S/C15H23N3S/c1-18(2)14-11-7-6-10-13(14)17-15(19)16-12-8-4-3-5-9-12/h3-5,8-9,13-14H,6-7,10-11H2,1-2H3,(H2,16,17,19)/t13-,14-/m1/s1 |
Clé InChI |
YDBBQPLXSIFQKA-ZIAGYGMSSA-N |
SMILES isomérique |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)NC2=CC=CC=C2 |
SMILES canonique |
CN(C)C1CCCCC1NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)
![(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)
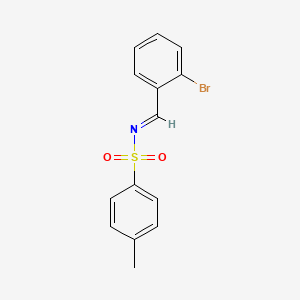

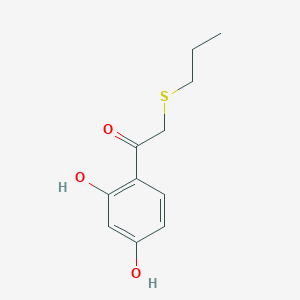
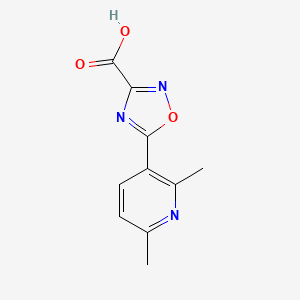
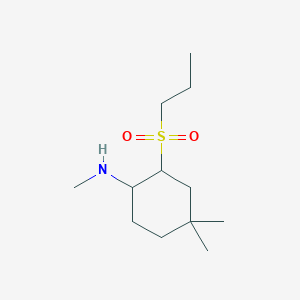

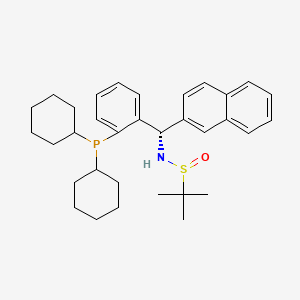
![4-[4-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13643117.png)
